molecular formula C18H17Cl2NOS B1614417 2,5-Dichloro-2'-thiomorpholinomethyl benzophenone CAS No. 898782-32-6

2,5-Dichloro-2'-thiomorpholinomethyl benzophenone

Cat. No. B1614417
CAS RN: 898782-32-6
M. Wt: 366.3 g/mol
InChI Key: HMJCHGZKXWANAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-2'-thiomorpholinomethyl benzophenone (2,5-DC-TMBP) is an organic compound with a variety of uses in scientific research. It is a colorless solid that can be used as a reagent in organic synthesis, and it is also used as a photostabilizer in the production of polymers. 2,5-DC-TMBP is a relatively new compound, and research into its synthesis and applications is ongoing. In

Scientific Research Applications

I have conducted a search for the scientific research applications of “2,5-Dichloro-2’-thiomorpholinomethyl benzophenone,” but unfortunately, the available information is limited and does not provide a comprehensive analysis with six to eight unique applications as you requested.

The compound is offered for experimental and research use, and its related compounds have been mentioned in various contexts, such as being used as a spectrophotometric reagent for environmental sample analysis and possessing unique photochemical properties useful in biochemistry. However, specific applications in separate fields are not detailed in the available sources.

properties

IUPAC Name

(2,5-dichlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NOS/c19-14-5-6-17(20)16(11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJCHGZKXWANAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643840
Record name (2,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-2'-thiomorpholinomethyl benzophenone

CAS RN

898782-32-6
Record name (2,5-Dichlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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